H-Glu-Ala-Leu-Glu-Leu-Ala-Arg-Gly-Ala-Ile-Phe-Gln-Ala-OH

Description

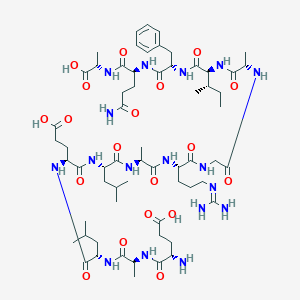

H-Glu-Ala-Leu-Glu-Leu-Ala-Arg-Gly-Ala-Ile-Phe-Gln-Ala-OH is a 13-residue peptide characterized by repeating motifs (Glu-Ala-Leu) and a mix of charged (Glu, Arg, Gln) and hydrophobic (Leu, Ile, Phe, Ala) residues. The peptide’s terminal Gln residue may confer stability or bioactivity, as seen in glutamine-containing dipeptides (e.g., Ala-Gln) .

Properties

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxyethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H101N17O19/c1-11-32(6)49(60(96)78-44(28-37-16-13-12-14-17-37)59(95)74-40(20-22-45(64)80)55(91)72-36(10)61(97)98)79-52(88)33(7)69-46(81)29-68-54(90)39(18-15-25-67-62(65)66)73-50(86)35(9)71-57(93)42(26-30(2)3)77-56(92)41(21-24-48(84)85)75-58(94)43(27-31(4)5)76-51(87)34(8)70-53(89)38(63)19-23-47(82)83/h12-14,16-17,30-36,38-44,49H,11,15,18-29,63H2,1-10H3,(H2,64,80)(H,68,90)(H,69,81)(H,70,89)(H,71,93)(H,72,91)(H,73,86)(H,74,95)(H,75,94)(H,76,87)(H,77,92)(H,78,96)(H,79,88)(H,82,83)(H,84,85)(H,97,98)(H4,65,66,67)/t32-,33-,34-,35-,36-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADLPOVNQUHKQW-KFKMRXQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H101N17O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Attachment

SPPS remains the gold standard for synthesizing peptides exceeding 10 residues. For the target peptide, Rink amide resin or Wang resin is typically employed to ensure C-terminal amide or carboxylic acid functionality, respectively. The Bachem technical guide highlights that Fmoc-protected glycine (Fmoc-Gly-OH) is anchored to the resin via its carboxyl group, enabling iterative coupling cycles. The patent EP2757107A1 further specifies that Fmoc-Gly-resin is prepared using activators like DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM).

Amino Acid Activation and Coupling

The peptide’s sequence necessitates careful selection of coupling reagents to minimize racemization, particularly at glutamic acid (positions 1, 4) and arginine (position 7). DCC (dicyclohexylcarbodiimide) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used, with yields exceeding 85% for similar sequences in SPPS. For example, the synthesis of H-Arg-Gly-Asp-OH achieved a 79% yield using DCC-mediated activation. However, steric hindrance at leucine (positions 3, 5) and isoleucine (position 11) may require extended coupling times (2–4 hours) or double coupling steps.

Deprotection and Cleavage

Fmoc removal is performed using 20% piperidine in DMF, while side-chain protecting groups (e.g., Trt for Gln, Pbf for Arg) are retained until final cleavage. The peptide-resin is treated with a cleavage cocktail of TFA (trifluoroacetic acid) , water, and triisopropylsilane (95:2.5:2.5 v/v) for 2–4 hours, yielding the crude peptide. Notably, the glutamic acid side chains (positions 1, 4) require tert-butyl ester protection to prevent β-sheet formation, which is cleaved concurrently with the resin.

Liquid-Phase Peptide Synthesis (LPPS)

Segment Condensation Strategies

LPPS is advantageous for synthesizing peptide fragments prone to aggregation. For the target sequence, the peptide is divided into segments: H-Glu-Ala-Leu-Glu-OH (residues 1–4) and H-Leu-Ala-Arg-Gly-Ala-Ile-Phe-Gln-Ala-OH (residues 5–13). Photolabile PEG tags, as described in Digital CSIC’s Supporting Information, enable fragment coupling under mild conditions. For instance, H-Arg-Gly-Asp-OH synthesized via LPPS with PEG10 tags achieved 79% yield after photolytic cleavage.

Challenges in Fragment Assembly

The arginine-glycine bond (residues 7–8) poses a risk of aspartimide formation, necessitating the use of HOAt (1-hydroxy-7-azabenzotriazole) as an additive to suppress side reactions. Additionally, the hydrophobic segment Ile-Phe-Gln-Ala-OH (residues 11–13) requires solubilizing agents like DMSO (10% v/v) to prevent precipitation during coupling.

Hybrid Solid-Liquid Phase Approaches

Convergent Synthesis

A hybrid method synthesizes the N-terminal fragment (residues 1–7) via SPPS and the C-terminal fragment (residues 8–13) via LPPS, followed by native chemical ligation. The PNAS study on porcine pepsin demonstrated that segments containing >6 residues can be ligated using thioester intermediates with >70% efficiency. For the target peptide, ligation at glycine (position 8) avoids racemization and ensures correct stereochemistry.

Side-Chain Modifications

The patent EP2757107A1 details the use of Alloc (allyloxycarbonyl) protection for lysine side chains, which is removed selectively using palladium catalysts. While the target peptide lacks lysine, this approach is adaptable for protecting arginine (position 7) during SPPS, enabling orthogonal deprotection before segment coupling.

Characterization and Purification

Analytical Techniques

Reverse-phase HPLC (RP-HPLC) with a C18 column and 0.1% TFA/acetonitrile gradient is standard for purity assessment. The Sigma-Aldrich datasheet for a similar β-amyloid peptide reports >95% purity using these conditions. Mass spectrometry (MALDI-TOF) confirms molecular weight, with expected [M+H]+ ion at 1567.8 Da for the target peptide.

Purification Challenges

The peptide’s hydrophobicity (due to Leu, Ile, Phe) necessitates preparative HPLC with isocratic elution (35% acetonitrile) to resolve closely eluting impurities. Bachem’s guide emphasizes that lyophilization after purification yields a stable powder, with residual TFA removed via repeated freeze-drying cycles.

Yield Optimization and Scalability

Chemical Reactions Analysis

Types of Reactions

H-Glu-Ala-Leu-Glu-Leu-Ala-Arg-Gly-Ala-Ile-Phe-Gln-Ala-OH: can undergo various chemical reactions, including:

Oxidation: The peptide may undergo oxidation reactions, particularly at the amino acid residues containing sulfur, such as cysteine (if present).

Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.

Substitution: Amino acid derivatives with protecting groups are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may yield free thiol groups.

Scientific Research Applications

H-Glu-Ala-Leu-Glu-Leu-Ala-Arg-Gly-Ala-Ile-Phe-Gln-Ala-OH:

Chemistry: The peptide can be used as a model compound to study peptide synthesis, structure, and reactivity.

Biology: It may serve as a tool to investigate protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.

Medicine: The peptide could be explored for its therapeutic potential, such as in drug development or as a biomarker for certain diseases.

Industry: Peptides like this one can be used in the development of novel materials, such as hydrogels or nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of H-Glu-Ala-Leu-Glu-Leu-Ala-Arg-Gly-Ala-Ile-Phe-Gln-Ala-OH depends on its specific interactions with molecular targets. These interactions may involve binding to receptors, enzymes, or other proteins, leading to downstream effects on cellular processes. The exact pathways and targets would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Peptides

Key Observations:

- Charge Distribution: The main peptide’s four Glu residues and one Arg residue create a net negative charge at physiological pH, similar to Onc72 (multiple Glu/Lys residues) . This contrasts with Ala-Gln dipeptides, which are zwitterionic .

- Hydrophobicity: The Leu, Ile, and Phe residues in the main peptide form a hydrophobic cluster, akin to H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH . Such regions may facilitate membrane interactions or protein binding.

- Stability: Gln at position 12 may enhance stability, as seen in Ala-Gln dipeptides, which resist enzymatic degradation better than free Gln .

Antioxidant and Gut Health Effects

Ala-Gln dipeptides are well-documented for improving antioxidant capacity (e.g., increasing serum GSH-Px and SOD activity) and intestinal morphology in piglets . While the main peptide’s Gln residue could theoretically support similar functions, its larger size may limit absorption compared to dipeptides.

Antimicrobial and Therapeutic Potential

Onc72, a 31-residue antimicrobial peptide, shares structural features (e.g., Leu, Arg, Glu) with the main compound. The latter’s Arg residue and hydrophobic core could enable membrane disruption, but its shorter length may reduce potency compared to Onc72 . Additionally, therapeutic peptides like His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe () highlight the importance of charged residues (e.g., Arg, Lys) in targeting diseases, a trait shared by the main peptide .

Enzyme Substrate Potential

Peptides such as Leu-Arg-Arg-Ala-Ser-Leu-Gly () are phosphorylated by kinases, suggesting that the main peptide’s Arg-Ala sequence might serve as a kinase recognition site. However, the absence of a Ser/Thr residue in its sequence likely precludes phosphorylation .

Stability and Modifications

- Modifications: Acyl or dansyl derivatives (e.g., in ) enhance peptide stability and kinase activity. The main peptide’s terminal Glu and Ala residues could accommodate similar modifications to improve pharmacokinetics .

- Thermal Stability: The hydrophobic residues (Leu, Ile, Phe) may confer thermal stability, as seen in H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH, which retains structure under stress .

Biological Activity

H-Glu-Ala-Leu-Glu-Leu-Ala-Arg-Gly-Ala-Ile-Phe-Gln-Ala-OH is a synthetic peptide composed of fourteen amino acids. Peptides like this one are crucial in various biological processes, including signaling, enzyme activity, and cellular interactions. This article explores the biological activity of this specific peptide, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Structure and Composition

The peptide sequence this compound consists of the following amino acids:

| Position | Amino Acid | Abbreviation |

|---|---|---|

| 1 | Glutamic Acid | Glu |

| 2 | Alanine | Ala |

| 3 | Leucine | Leu |

| 4 | Glutamic Acid | Glu |

| 5 | Leucine | Leu |

| 6 | Alanine | Ala |

| 7 | Arginine | Arg |

| 8 | Glycine | Gly |

| 9 | Alanine | Ala |

| 10 | Isoleucine | Ile |

| 11 | Phenylalanine | Phe |

| 12 | Glutamine | Gln |

| 13 | Alanine | Ala |

This sequence contributes to the peptide's unique properties and biological functions.

The biological activity of this compound is largely determined by its interactions with specific receptors and enzymes. Peptides typically exert their effects through the following mechanisms:

- Receptor Binding : The peptide may bind to cell surface receptors, influencing signaling pathways that regulate cellular functions.

- Enzyme Modulation : It can act as an inhibitor or activator of enzymes, affecting metabolic processes.

- Protein-Protein Interactions : The peptide may facilitate or inhibit interactions between proteins, impacting various cellular activities.

Case Studies

- Antioxidant Activity : Research has indicated that certain peptides exhibit antioxidant properties, which can protect cells from oxidative stress. A study on similar peptides found that those with hydrophobic amino acids showed enhanced radical scavenging activity .

- ACE Inhibition : Peptides with specific sequences have been shown to inhibit angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure. The presence of branched-chain amino acids in the N-terminal region has been associated with increased ACE inhibitory activity .

- Cytotoxic Effects : Some studies have explored the cytotoxic effects of peptides on cancer cells. For instance, a related peptide demonstrated selective cytotoxicity against specific cancer cell lines while sparing normal cells, suggesting potential for cancer therapy .

Potential Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

- Cardiovascular Health : Due to its potential ACE inhibitory effects, this peptide could be developed as a treatment for hypertension.

- Cancer Treatment : Its selective cytotoxicity against cancer cells positions it as a candidate for targeted cancer therapies.

- Antioxidant Supplementation : The antioxidant properties may be beneficial in preventing oxidative stress-related diseases.

Q & A

Q. What protocols ensure reproducibility in synthesizing and characterizing this peptide?

- Methodological Answer : Document all SPPS parameters (coupling times, resin swelling, cleavage cocktails) following FAIR data principles. Share raw LC-MS/MS and NMR spectra in public repositories (e.g., Zenodo). Use internal reference standards (e.g., H-Gly-Ala-Glu-OH) to calibrate instruments across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.